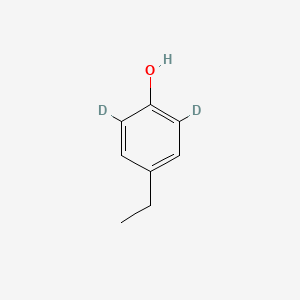

4-Ethylphenol-d2

描述

Structure

3D Structure

属性

分子式 |

C8H10O |

|---|---|

分子量 |

124.18 g/mol |

IUPAC 名称 |

2,6-dideuterio-4-ethylphenol |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i5D,6D |

InChI 键 |

HXDOZKJGKXYMEW-KCZCTXNHSA-N |

手性 SMILES |

[2H]C1=CC(=CC(=C1O)[2H])CC |

规范 SMILES |

CCC1=CC=C(C=C1)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylphenol-d2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of 4-Ethylphenol-d2. As a deuterated isotopologue of 4-Ethylphenol (B45693), this compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Core Chemical Properties and Stability

This compound is a stable, isotopically labeled version of 4-ethylphenol, a naturally occurring phenolic compound.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal tracer for quantitative analysis in complex biological matrices.[1][2] While specific experimental data for the deuterated form is limited, its physical and chemical properties are largely comparable to its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound and 4-Ethylphenol

| Property | This compound | 4-Ethylphenol (for comparison) | Source(s) |

|---|---|---|---|

| Molecular Formula | C₈H₈D₂O | C₈H₁₀O | [1] |

| Molecular Weight | 124.18 g/mol | 122.17 g/mol | [1] |

| CAS Number | 1335401-68-7 | 123-07-9 | |

| Appearance | Typically exists as a solid at room temperature. | White to yellowish crystalline solid. | |

| Melting Point | Not specified; expected to be similar to 4-Ethylphenol. | 40-46 °C | |

| Boiling Point | Not specified; expected to be similar to 4-Ethylphenol. | 218-219 °C | |

| Water Solubility | Not specified; expected to be similar to 4-Ethylphenol. | 4.9 g/L (at 25 °C) |

| Other Solubilities | Not specified; expected to be similar to 4-Ethylphenol. | Soluble in ethanol, ether, acetone, benzene, carbon disulfide. | |

Stability and Storage

Based on data for 4-Ethylphenol, the deuterated compound is considered stable under normal conditions. For optimal preservation of its integrity, the following storage and handling guidelines are recommended:

-

Storage Conditions : It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from light exposure, keeping it in a dark place is advised.

-

Incompatibilities : The compound should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Hazardous Reactions : Hazardous polymerization is not expected to occur. When heated to decomposition, it may emit acrid smoke and irritating vapors.

Experimental Protocols and Methodologies

This compound and its non-deuterated form are subjects of various analytical and biological studies. Deuterated analogs are frequently synthesized for use as internal standards in quantitative analytical methods.

Protocol 1: Quantification in Wine by LC-MS/MS

This method is used for the sensitive detection of 4-ethylphenol (4EP) and 4-ethylguaiacol (4EG) in wine samples.

-

Sample Preparation : Wine samples are fortified and then diluted with methanol (B129727) before being directly injected into the LC-MS/MS system.

-

Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.

-

Analysis : The levels of the phenols are measured by monitoring the multiple reaction monitoring (MRM) transitions of the precursor ions to product ions.

-

For 4-Ethylphenol (4EP), the monitored transition is m/z 121 → 106.

-

-

Quantification : An external standard method is used for quantification, with a linear calibration range typically between 10 and 5000 µg/L. The limit of detection (LOD) and limit of quantification (LOQ) are reported to be 10 µg/L and 50 µg/L, respectively.

Protocol 2: Spectrophotometric Determination via Azo Coupling

This protocol outlines a colorimetric method for determining 4-ethylphenol concentration in water samples.

-

Reagent Preparation :

-

Prepare a stock solution (1000 µg/mL) of 4-ethylphenol in distilled water.

-

Prepare a stock solution (1000 µg/mL) of 3-nitroaniline.

-

Prepare a 1% (w/v) sodium nitrite (B80452) solution and a 1% (w/v) urea (B33335) solution.

-

-

Azo Coupling Procedure :

-

In a 10 mL volumetric flask placed in an ice bath, add 1.0 mL of 3-nitroaniline, 1.0 mL of HCl, and 1.0 mL of the sodium nitrite solution to form the diazonium salt.

-

Add 1.0 mL of urea solution.

-

Introduce 1.0 mL of the 4-ethylphenol sample.

-

Add 1.0 mL of sodium hydroxide (B78521) to facilitate the coupling reaction in an alkaline medium.

-

-

Measurement : The resulting yellow-colored azo dye is measured for its maximum absorbance at a wavelength of 426 nm using a UV-Vis spectrophotometer.

Protocol 3: In Vivo Oral Formulation Preparation

For pharmacokinetic and metabolic studies in animal models, this compound can be prepared in various oral formulations.

-

Suspension in Carboxymethyl Cellulose (B213188) (CMC) :

-

Prepare a 0.5% CMC Na solution by dissolving 0.5 g of sodium carboxymethyl cellulose in 100 mL of distilled water.

-

Add the required amount of this compound to the 0.5% CMC Na solution to achieve the target concentration.

-

Mix thoroughly to create a homogenous suspension ready for administration.

-

-

Solution in DMSO and Corn Oil :

-

Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix well to obtain a clear solution or a fine suspension.

-

Biochemical Pathways and Analytical Workflows

Visualizing the relationships and processes involving 4-Ethylphenol provides a clearer understanding of its biological context and analytical measurement.

Caption: Biosynthesis of 4-Ethylphenol from p-coumaric acid.

Caption: Metabolism of 4-Ethylphenol by intestinal flora.

Caption: Analytical workflow for LC-MS/MS quantification.

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4-Ethylphenol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Ethylphenol-d2, a deuterated analog of 4-ethylphenol (B45693), which is valuable as an internal standard in mass spectrometry-based quantitative analysis. This document details the primary synthetic methodologies, with a focus on microwave-assisted synthesis, and outlines the analytical techniques for the determination of its isotopic purity.

Introduction to this compound

4-Ethylphenol is a phenolic compound of interest in various fields, including food science, environmental analysis, and metabolomics. The use of its deuterated isotopologue, this compound, as an internal standard is crucial for accurate quantification in complex matrices by correcting for analyte loss during sample preparation and variations in instrument response. The synthesis of high-purity this compound is therefore of significant interest to the scientific community.

Synthesis of this compound

The introduction of deuterium (B1214612) into the 4-ethylphenol molecule can be achieved through several methods, primarily involving hydrogen-deuterium (H-D) exchange reactions. The choice of method influences the position and level of deuteration, as well as the overall yield and purity of the final product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for deuteration. This technique has been reported for the synthesis of deuterated 4-ethylphenol, leading to high isotopic incorporation.

General Experimental Protocol: Microwave-Assisted Deuteration

-

Reaction Setup: In a microwave-safe vessel, 4-ethylphenol is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

Catalyst Addition: A catalyst is often added to facilitate the H-D exchange. This can be an acid (e.g., DCl) or a transition metal catalyst.

-

Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a specific temperature and for a set duration. These parameters are crucial for achieving high deuteration efficiency and need to be optimized for each specific substrate.

-

Work-up: After cooling, the reaction mixture is worked up to isolate the deuterated product. This typically involves extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure.

-

Purification: The crude product may be purified using techniques such as column chromatography to achieve the desired chemical purity.

Other Synthetic Methods

While microwave-assisted synthesis is a prominent method, other techniques can also be employed for the deuteration of phenols:

-

Acid-Catalyzed Deuteration: This method involves heating the phenol (B47542) in the presence of a deuterated acid (e.g., DCl in D₂O or a solid-supported acid like Amberlyst-15). The acidic conditions promote electrophilic substitution of hydrogen with deuterium on the aromatic ring, primarily at the ortho and para positions.

-

Transition Metal-Catalyzed Deuteration: Catalysts such as platinum on carbon (Pt/C) can be used to facilitate H-D exchange under a deuterium gas atmosphere. This method can be effective for achieving high levels of deuteration.

Isotopic Purity Determination

The accurate determination of the isotopic purity and the location of the deuterium atoms is critical for the application of this compound as an internal standard. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the extent and position of deuteration.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). An internal standard with a known concentration may also be added for quantitative analysis.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. It is essential to ensure a sufficient relaxation delay between scans to allow for complete relaxation of all protons, which is crucial for accurate integration of the signals.

-

Data Analysis: The degree of deuteration is determined by comparing the integral of the proton signals in the deuterated sample to those of a non-deuterated 4-ethylphenol standard. The percentage of deuterium incorporation at a specific position is calculated by the reduction in the integral of the corresponding proton signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the isotopic distribution of a sample.

Experimental Protocol: Isotopic Purity by GC-MS

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent. Derivatization may be necessary to improve the chromatographic properties of the phenol.

-

GC-MS Analysis: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

-

Data Analysis: The mass spectrum of the deuterated compound is analyzed to determine the relative abundances of the molecular ions corresponding to the different isotopologues (d₀, d₁, d₂, etc.). This data allows for the calculation of the average isotopic enrichment.

Quantitative Data

Specific quantitative data for the synthesis of this compound, such as reaction yields and precise isotopic purity from different methods, are not extensively detailed in the available literature. However, reports indicate that "high" isotopic purity can be achieved through microwave-assisted synthesis. For illustrative purposes, the following tables summarize typical data that would be sought in such an analysis.

Table 1: Summary of Synthesis Methods for Deuterated Phenols

| Synthesis Method | Substrate | Typical Isotopic Purity | Typical Yield | Reference |

| Microwave-Assisted | 4-Ethylphenol | High | Not Reported | Crump et al., 2014 |

| Acid-Catalyzed (Amberlyst-15) | Phenols | >95% | Good to High | General Knowledge |

| Transition Metal-Catalyzed (Pt/C) | Phenols | >98% | Good to High | General Knowledge |

Table 2: Isotopic Purity Analysis Data for a Hypothetical this compound Sample

| Analytical Method | Parameter Measured | Result |

| ¹H NMR | Deuterium Incorporation at Aromatic Positions | >98% |

| GC-MS | Isotopic Distribution (d₀) | <1% |

| Isotopic Distribution (d₁) | <2% | |

| Isotopic Distribution (d₂) | >97% |

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for the microwave-assisted synthesis of this compound.

Caption: Analytical workflow for the determination of isotopic purity of this compound.

The Role of 4-Ethylphenol-d2 in Advanced Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 4-Ethylphenol-d2 in research, primarily focusing on its role as an internal standard in quantitative analytical methodologies. Deuterated standards are crucial for achieving high accuracy and precision in mass spectrometry-based analyses by correcting for analyte loss during sample preparation and for variations in instrument response.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound, a deuterated form of 4-ethylphenol (B45693), serves as an ideal internal standard for the quantification of its non-deuterated counterpart and related phenolic compounds in complex matrices. Its primary application is in stable isotope dilution assays (SIDA), a robust analytical technique that relies on the addition of a known quantity of an isotopically labeled analyte to a sample prior to analysis. Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate quantification even in the presence of matrix effects or incomplete analyte recovery.

The most prominent use of this compound is in the analysis of alcoholic beverages, particularly wine, where 4-ethylphenol is a key indicator of spoilage by Brettanomyces yeast. Accurate quantification of this compound is critical for quality control in the wine industry.

Experimental Workflow: Quantification of 4-Ethylphenol in Wine

The following diagram illustrates a typical experimental workflow for the quantification of 4-ethylphenol in a wine sample using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Detailed Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following sections provide a generalized protocol for the analysis of 4-ethylphenol in wine using this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is widely employed for the analysis of volatile and semi-volatile compounds like 4-ethylphenol.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

To a 20 mL headspace vial, add 10 mL of wine sample.

-

Add a precise volume of a standard solution of this compound (e.g., 50 µL of a 5 mg/L solution).

-

Add approximately 2 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

-

Seal the vial with a PTFE-lined septum and cap.

-

Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 20 minutes) to allow for equilibration of the analytes between the liquid and headspace phases.

-

Expose a SPME fiber (e.g., polydimethylsiloxane (B3030410) coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

2. GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 260°C) in splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5MS UI, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), then ramp up to a final temperature (e.g., 300°C) to elute all compounds of interest.

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Key ions for 4-ethylphenol (m/z 107) and its deuterated standard are monitored.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is another powerful technique for the quantification of 4-ethylphenol, particularly when derivatization is not desired.

1. Sample Preparation:

-

Spike the wine sample with a known amount of this compound internal standard.

-

Dilute the sample with a suitable solvent, such as methanol.

-

Filter the diluted sample through a 0.45 µm filter to remove particulate matter before injection.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Mass Spectrometry:

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in various studies for the analysis of 4-ethylphenol using deuterated internal standards.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 2 µg/L | Red Wine | [3] |

| Limit of Quantification (LOQ) | 5 µg/L | Red Wine | [3] |

| Linearity Range | 200 - 1800 µg/L | Red Wine | [3] |

| Recovery | 98 - 102% | Red Wine | |

| Relative Standard Deviation (RSD) | ~10% | Red Wine |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 10 µg/L | Wine | |

| Limit of Quantification (LOQ) | 50 µg/L | Wine | |

| Linearity Range | 10 - 5000 µg/L | Wine |

Signaling Pathways and Logical Relationships

The primary logical relationship in the use of this compound is its role in the stable isotope dilution assay. The fundamental principle is based on the ratio of the analyte to the internal standard remaining constant throughout the analytical process, thus enabling accurate quantification.

References

A Technical Guide to 4-Ethylphenol-d2: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Ethylphenol-d2, a deuterated analog of 4-ethylphenol (B45693). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized.

Core Physicochemical Characteristics

This compound is a stable, isotopically labeled form of 4-ethylphenol where two hydrogen atoms have been replaced with deuterium (B1214612). This substitution is instrumental in various analytical applications, particularly in mass spectrometry-based quantification, where it serves as an excellent internal standard. While specific experimental data for this compound is limited, its physical and chemical properties are largely comparable to its non-deuterated counterpart.

Properties of this compound

The defining characteristic of this compound is its increased molecular weight due to the presence of two deuterium atoms. This mass difference is the cornerstone of its utility in analytical chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈D₂O | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| CAS Number | 1335401-68-7 | [1] |

| Appearance | Typically a solid at room temperature |

Properties of 4-Ethylphenol (Non-deuterated)

The physical and chemical properties of the non-deuterated 4-ethylphenol are well-documented and provide a strong reference for its deuterated analog.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| CAS Number | 123-07-9 | |

| Appearance | Colorless or white needles, tends to yellow on exposure to light | |

| Melting Point | 41-46 °C | |

| Boiling Point | 218-219 °C | |

| Density | 1.011 g/mL at 20 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and carbon disulfide. | |

| Flash Point | 104 °C | |

| Vapor Pressure | 0.0372 mm Hg at 25 °C | |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | |

| pKa | 10.38 at 20 °C |

Experimental Protocols

Deuterated standards like this compound are typically prepared through custom synthesis. While a specific protocol for this compound is not publicly available, a general methodology for the synthesis of deuterated phenols can be inferred. For analytical applications, established methods for the quantification of 4-ethylphenol using deuterated internal standards are well-documented.

Representative Synthesis of a Deuterated Phenol (B47542)

The synthesis of a deuterated phenol often involves the use of a deuterated starting material or a deuteration agent. For instance, the synthesis of 2,3,5,6-[2H4]-4-Ethylphenol (d4-4-ethylphenol) has been reported for its use as an internal standard in the analysis of wine. A plausible synthetic route for a deuterated 4-ethylphenol could involve the deuteration of the aromatic ring of a suitable precursor.

Note: The following is a generalized conceptual workflow and not a specific protocol for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Analysis using a Deuterated Internal Standard

This compound is ideally suited for use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following protocol outlines a general procedure for the determination of 4-ethylphenol in a sample matrix, such as wine.

Methodology:

-

Sample Preparation: A known amount of the sample (e.g., wine) is taken.

-

Internal Standard Spiking: A precise amount of this compound solution of known concentration is added to the sample.

-

Extraction: The analytes (4-ethylphenol and this compound) are extracted from the sample matrix using a suitable solvent (e.g., diethyl ether).

-

Concentration: The extract is concentrated to a smaller volume.

-

Analysis by GC-MS or LC-MS: The concentrated extract is injected into the GC-MS or LC-MS system.

-

Quantification: The concentration of 4-ethylphenol in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound). The mass difference allows for clear separation and accurate quantification.

Visualization of Analytical Workflow

The use of a deuterated internal standard is a critical component of modern quantitative analytical workflows. The following diagram illustrates the logical steps involved in such an analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound as a powder at -20°C, which can preserve it for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is acceptable. When in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. The compound is stable at room temperature for short periods, such as during shipping.

Conclusion

This compound is a valuable tool for researchers and analytical chemists, primarily serving as a high-fidelity internal standard for the accurate quantification of 4-ethylphenol. Its physical and chemical properties closely mirror those of its non-deuterated analog, with the key distinction being its higher molecular weight. The methodologies outlined in this guide provide a framework for its application in a laboratory setting. As with any specialized chemical, adherence to appropriate handling and storage protocols is essential to ensure its stability and performance.

References

A Technical Guide to High-Purity 4-Ethylphenol-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on high-purity 4-Ethylphenol-d2, a deuterated analog of the gut microbiome-derived metabolite 4-Ethylphenol. This document outlines commercial sources, key specifications, and detailed experimental protocols for its analysis. Furthermore, it delves into the biological pathways associated with its precursor, offering valuable insights for researchers in pharmacology, toxicology, and drug development.

Commercial Suppliers and Specifications

High-purity this compound and its deuterated variants are available from several specialized chemical suppliers. The choice of supplier may depend on the specific isotopic labeling pattern, required purity, and desired quantity. Below is a summary of commercially available options.

| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| MedchemExpress | This compound | HY-W012836S2 | 1335401-68-7 | C₈H₈D₂O | 124.18 | >98% (Typical) | Not Specified |

| InvivoChem | This compound | V90574 | 1335401-68-7 | C₈H₈D₂O | 124.18 | ≥98% | Not Specified |

| CDN Isotopes | 4-Ethylphenol-2,3,5,6-d4,OD | D-1284 | 340256-40-8 | C₈H₅D₅O | 127.20 | Not Specified | 98 atom % D |

| CDN Isotopes | 4-Ethylphenol-d10 | D-5328 | 352431-18-6 | C₈D₁₀O | 132.23 | Not Specified | 98 atom % D |

Biological Significance and Pathways

4-Ethylphenol is a phenolic compound produced by the gut microbiota and has been implicated in modulating neurological functions.[1] Its metabolism and signaling pathways are of significant interest in understanding the gut-brain axis.

Microbial Production of 4-Ethylphenol

Certain species of gut bacteria, including those from the Lactobacillus genus, can synthesize 4-Ethylphenol from dietary aromatic amino acids like tyrosine.[1][2] The biosynthetic pathway involves the conversion of p-coumaric acid, a tyrosine metabolite, to 4-vinylphenol, which is then reduced to 4-ethylphenol.[3]

Metabolism and Aryl Hydrocarbon Receptor (AhR) Signaling

In the host, 4-Ethylphenol is metabolized, primarily in the liver, into its sulfated form, 4-ethylphenyl sulfate.[2] 4-Ethylphenol and its metabolites are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and immune responses. The activation of the AhR pathway by ligands like 4-Ethylphenol can influence the expression of various genes, including those encoding cytochrome P450 enzymes.

Experimental Protocols

The following protocols are provided as a guide for the analysis of high-purity this compound. These methods are based on established analytical techniques for the non-deuterated analog and can be adapted for the deuterated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and confirm the identity of this compound. Deuterated compounds are excellent internal standards for quantitative GC-MS analysis.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For use as an internal standard, spike samples with a known concentration of this compound.

-

-

GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

The mass spectrum should show a molecular ion peak corresponding to the deuterated compound.

-

Quantify the analyte by comparing the peak area of the analyte to that of the deuterated internal standard.

-

References

4-Ethylphenol-d2 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Ethylphenol-d2

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and properties of this compound, based on available data for 4-Ethylphenol (B45693).

This compound is a deuterated form of 4-ethylphenol, a phenolic compound.[1] While specific physical data for the deuterated version is not available, the properties of 4-ethylphenol provide a close approximation.

Table 1: Physical and Chemical Properties of 4-Ethylphenol

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [2][3] |

| Molecular Weight | 122.16 g/mol | [2] |

| Appearance | White to cream or brown solid, crystals, or fused mass | [4] |

| Odor | Phenolic, leather-like | |

| Melting Point | 38°C to 45°C | |

| Boiling Point | 218°C - 219°C | |

| Flash Point | 100°C (212°F) | |

| Density | 0.98 g/cm³ at 20°C | |

| Solubility in Water | Insoluble |

Hazard Identification and Classification

4-Ethylphenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

Table 2: GHS Hazard Classification for 4-Ethylphenol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source: GHS classification based on available Safety Data Sheets.

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Toxicological Information

The primary health hazards associated with 4-ethylphenol are its corrosive and irritant effects on the skin, eyes, and respiratory tract.

Table 3: Acute Toxicity Data for 4-Ethylphenol

| Route | Species | Value |

| Intraperitoneal LD50 | Mouse | 138 mg/kg |

Source: TCI America MSDS

Summary of Health Effects:

-

Eye Contact: Causes serious eye damage, characterized by pain, redness, and profuse watering.

-

Skin Contact: Causes severe skin burns, which may include pain, irritation, redness, and blistering.

-

Inhalation: Harmful if inhaled and can cause severe irritation of the nose, throat, and respiratory tract.

-

Ingestion: Harmful if swallowed and may cause irritation of the digestive tract. Ingestion can lead to severe swelling and damage to delicate tissues, with a danger of perforation.

Experimental Protocols

The provided Material Safety Data Sheets cite toxicity data and hazard classifications without detailing the specific experimental methodologies used for their determination. These protocols are typically established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) and are not included in standard safety data sheets. For detailed experimental protocols, researchers would need to consult the original toxicological studies, which are not referenced in the available MSDS documents.

First-Aid Measures

Immediate medical attention is required in case of exposure.

dot

Caption: General First-Aid Workflow for Exposure to 4-Ethylphenol.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and flame. Keep containers tightly closed. Store in a corrosives area. Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.

Accidental Release Measures

In the event of a spill, proper containment and cleanup procedures should be followed.

dot

Caption: Logical Workflow for Chemical Spill Response.

Disposal Considerations

Waste material should be disposed of in accordance with federal, state, and local environmental regulations. Do not allow the material to be released into the environment or enter drains. Contaminated packaging should be handled in the same way as the substance itself.

References

The Gold Standard: A Technical Guide to Deuterated Standards for Volatile Phenol Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated standards in the accurate and precise quantification of volatile phenols. Volatile phenols are a class of compounds significant in diverse fields, from the aroma and off-flavors in food and beverages to their role as metabolic indicators in drug development.[1] Their analysis, however, is often challenged by complex sample matrices that can lead to significant analytical variability. The use of stable isotope-labeled internal standards, particularly deuterated standards, in a technique known as stable isotope dilution analysis (SIDA), has become the gold standard for overcoming these challenges.[2][3] This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and quantitative data to support the implementation of this robust technique in your laboratory.

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the very beginning of the analytical process.[2] In the context of volatile phenol (B47542) analysis, this involves using deuterated phenols, where one or more hydrogen atoms are replaced by deuterium. Because deuterated standards are chemically identical to their native counterparts, they exhibit the same behavior during sample preparation, extraction, and chromatographic analysis.[3] This co-elution and identical response to matrix effects allow for the accurate correction of any analyte loss or signal suppression/enhancement, leading to highly precise and accurate quantification based on the ratio of the native analyte to the deuterated internal standard.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for the analysis of volatile phenols using deuterated standards.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds. When coupled with sample preparation methods like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE), GC-MS offers high sensitivity and selectivity. The use of deuterated internal standards is fundamental to achieving accurate quantification by correcting for variations during sample processing and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile phenolic compounds, LC-MS/MS provides a robust alternative. SIDA coupled with LC-MS/MS offers high accuracy and precision by effectively compensating for matrix effects and variations during sample preparation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of key volatile phenols using deuterated internal standards. These values are compiled from various studies and may vary based on the specific matrix, instrumentation, and experimental conditions.

Table 1: GC-MS Performance Data for Volatile Phenol Analysis using Deuterated Standards

| Volatile Phenol | Deuterated Standard | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Guaiacol | Guaiacol-d3 | Wine | SPME-GC-MS/MS | 0.1 - 0.5 | - | - | |

| 4-Methylguaiacol | 4-Methylguaiacol-d3 | Wine | SPME-GC-MS/MS | 0.1 - 0.5 | - | - | |

| m-Cresol | m-Cresol-d7 | Wine | SPME-GC-MS/MS | 0.1 - 0.5 | - | - | |

| p-Cresol | p-Cresol-d7 | Wine | LLE-GC-MS | - | - | - | |

| Syringol | Syringol-d3 | Wine | LLE-GC-MS | - | - | - | |

| Phenol | Phenol-d5/d6 | Water | SPE-GC-MS | 0.02 - 0.58 | 0.0783 - 0.167 | 70-130 | |

| 4-Ethylphenol | - | Wine | SBSE-GC-MS | - | 0.5 | 72.2 - 142.4 |

Note: Dashes (-) indicate data not specified in the cited sources.

Table 2: LC-MS/MS Performance Data for Phenolic Acid Analysis using Deuterated Standards

| Phenolic Acid | Deuterated Standard | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Caffeic Acid | - | Wheat/Barley Malt | SIDA-HPLC-MS/MS | - | - | Good | |

| Cinnamic Acid | - | Wheat/Barley Malt | SIDA-HPLC-MS/MS | - | - | Good | |

| p-Coumaric Acid | - | Wheat/Barley Malt | SIDA-HPLC-MS/MS | - | - | Good | |

| Ferulic Acid | - | Wheat/Barley Malt | SIDA-HPLC-MS/MS | - | - | Good | |

| Sinapic Acid | - | Wheat/Barley Malt | SIDA-HPLC-MS/MS | - | - | Good | |

| Vanillic Acid | - | Wheat/Barley Malt | SIDA-HPLC-MS/MS | - | - | Good |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These can be adapted for various sample types.

Protocol 1: Analysis of Volatile Phenols in Wine by SPME-GC-MS

This protocol is adapted for the analysis of free volatile phenols in a wine matrix.

1. Materials and Reagents:

-

Volatile Phenol Standards: Guaiacol, 4-methylguaiacol, 4-ethylphenol, 4-ethylguaiacol, o-cresol, m-cresol, p-cresol, eugenol, phenol.

-

Deuterated Internal Standards: Guaiacol-d3, 4-methylguaiacol-d3, m-cresol-d7.

-

Model Wine: 13% ethanol (B145695) in water.

-

Sodium Chloride (NaCl)

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS.

2. Sample Preparation:

-

Pipette 10 mL of wine sample or calibration standard into a 20 mL headspace vial.

-

Spike with 10 µL of the deuterated internal standard mix (final concentration of 10 mg/L).

-

Add 2 g of NaCl to the vial to improve the extraction efficiency.

-

Seal the vial and incubate at 50°C for 5 minutes.

-

Expose the SPME fiber to the headspace for 30 minutes at 50°C.

3. GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 4 minutes.

-

Ramp: 4°C/min to 230°C.

-

Hold: 10 minutes at 230°C.

-

-

Mass Spectrometer (MS):

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Protocol 2: Analysis of Phenolic Compounds by SIDA-LC-MS/MS

This protocol provides a general framework for the analysis of phenols in various matrices.

1. Sample Preparation:

-

Homogenize the sample.

-

Add a known amount of the deuterated internal standard to the homogenized sample.

-

Perform extraction using an appropriate solvent (e.g., methanol).

-

Centrifuge the sample and collect the supernatant.

-

Filter the extract before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic separation is typically achieved on a C18 or other suitable column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid), is commonly used.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in MRM mode to ensure high selectivity and sensitivity.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the underlying logic of using deuterated standards for quantification.

Caption: A generalized workflow for the analysis of volatile phenols.

Caption: Logic diagram for quantification using internal standards.

Synthesis of Deuterated Phenols

The availability of deuterated standards is crucial for the SIDA approach. Generally, deuterated aromatic compounds are synthesized via an H-D exchange reaction with heavy water (D2O) and the corresponding non-deuterated aromatic compound under high temperature and pressure. More advanced methods, such as those using microwave technology and flow-type reactors, have been developed to improve reaction efficiency and throughput. Another approach involves using a polymer-supported acid catalyst like Amberlyst 15 for the deuteriation of a wide range of phenols.

Conclusion

The use of deuterated standards in the analysis of volatile phenols offers unparalleled accuracy and reliability, making it an indispensable tool for researchers, scientists, and drug development professionals. By effectively compensating for matrix effects and procedural variations, stable isotope dilution analysis provides high-quality, defensible data. The methodologies and protocols outlined in this guide serve as a comprehensive resource for the successful implementation of this powerful analytical technique.

References

An In-depth Technical Guide to the Isotope Effects of 4-Ethylphenol-d2 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isotope effects observed in the mass spectrometry of 4-Ethylphenol-d2. Understanding these effects is crucial for researchers utilizing deuterated internal standards in quantitative assays, as well as for scientists investigating reaction mechanisms and metabolic pathways. This document details the fragmentation patterns of both 4-Ethylphenol and its deuterated analog, this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Core Principles: Isotope Effects in Mass Spectrometry

In mass spectrometry, the substitution of hydrogen with deuterium (B1214612) (²H or D) leads to a predictable increase in the mass of the molecular ion and its fragments. However, the isotope effect extends beyond a simple mass shift. The C-D bond is stronger than the C-H bond, which can influence fragmentation pathways and the relative abundance of certain ions. This phenomenon, known as a kinetic isotope effect, can provide valuable structural information and is a key consideration in the design of experiments using stable isotope-labeled compounds.

Data Presentation: Mass Spectra of 4-Ethylphenol and this compound

The following tables summarize the electron ionization (EI) mass spectrometry data for 4-Ethylphenol and the predicted data for this compound. The data for 4-Ethylphenol is sourced from the NIST Mass Spectrometry Data Center[1][2][3][4][5]. The fragmentation pattern for this compound is predicted based on the fragmentation of the unlabeled compound and established principles of mass spectrometry.

Table 1: Mass Spectrometry Data for 4-Ethylphenol

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 122 | 45 | [M]⁺ |

| 107 | 100 | [M - CH₃]⁺ |

| 91 | 8 | [C₇H₇]⁺ |

| 79 | 15 | [C₆H₇]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 51 | 10 | [C₄H₃]⁺ |

| 39 | 12 | [C₃H₃]⁺ |

Table 2: Predicted Mass Spectrometry Data for this compound (ethyl-d2)

| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion |

| 124 | 45 | [M]⁺ |

| 109 | 100 | [M - CH₃]⁺ |

| 108 | High | [M - CD₂H]⁺ (Benzylic cleavage) |

| 93 | Low | [M - CH₃ - D]⁺ |

| 79 | 15 | [C₆H₅D₂]⁺ |

| 78 | 20 | [C₆H₄D]⁺ |

| 52 | 10 | [C₄HD₂]⁺ |

| 40 | 12 | [C₃HD₂]⁺ |

Experimental Protocols

The following is a representative protocol for the analysis of 4-Ethylphenol and its deuterated analog using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Standard Preparation: Prepare stock solutions of 4-Ethylphenol and this compound in methanol. Create a series of calibration standards by diluting the stock solutions to the desired concentrations.

-

Internal Standard Spiking: Add a known amount of this compound solution (internal standard) to each sample and calibration standard.

-

Extraction (for complex matrices): For samples such as plasma or tissue homogenates, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase or a suitable solvent for GC injection.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of phenols.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode (e.g., m/z 35-350) for qualitative analysis and to observe the full fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and specificity.

-

SIM Ions for 4-Ethylphenol: m/z 122 (molecular ion) and 107 (base peak).

-

SIM Ions for this compound: m/z 124 (molecular ion) and 109 or 108 (expected major fragments).

-

-

Visualization of Fragmentation and Workflow

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathway of 4-Ethylphenol and a typical experimental workflow for its analysis.

Caption: Primary fragmentation pathway of 4-Ethylphenol in EI-MS.

Caption: General experimental workflow for the analysis of 4-Ethylphenol.

Discussion of Isotope Effects

The primary fragmentation of 4-Ethylphenol involves the loss of a methyl radical (CH₃) from the ethyl group to form a stable benzylic cation at m/z 107, which is the base peak. This is a classic example of benzylic cleavage.

For this compound, where two deuterium atoms are on the ethyl group, the fragmentation is expected to be more complex. The molecular ion will be observed at m/z 124. The benzylic cleavage can now result in the loss of a methyl group (CH₃) leading to a fragment at m/z 109, or the loss of a deuterated methyl radical (CD₂H) resulting in a fragment at m/z 108. The relative abundance of these two ions will depend on the kinetic isotope effect. Due to the stronger C-D bond, the cleavage of a C-H bond is generally favored, which would suggest that the ion at m/z 108 might be more abundant. However, without experimental data, this remains a prediction.

Further fragmentation of the deuterated benzylic cation can lead to a variety of smaller ions, each carrying the deuterium labels, as outlined in Table 2. The presence of these deuterated fragments provides a clear signature for the labeled compound and is essential for its use as an effective internal standard.

References

4-Ethylphenol-d2 CAS number and molecular weight

An In-Depth Technical Guide to 4-Ethylphenol-d2

For researchers, scientists, and professionals in drug development, this technical guide provides comprehensive information on this compound, a deuterated analog of 4-Ethylphenol (B45693). This document outlines its chemical properties, applications in quantitative analysis, and general experimental procedures.

Core Compound Information

This compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of 4-ethylphenol in various samples.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise measurements using mass spectrometry-based methods, while maintaining nearly identical chemical and physical properties to the unlabeled compound.[3]

Data Presentation

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1335401-68-7 | [4] |

| Molecular Weight | 124.18 g/mol | |

| Molecular Formula | C₈H₈D₂O |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols are often matrix and instrument-dependent, this section provides a generalized methodology for the use of this compound as an internal standard for the quantification of 4-ethylphenol, as well as general instructions for the preparation of stock solutions for in vivo studies.

Quantitative Analysis of 4-Ethylphenol using this compound Internal Standard

This method is applicable for the analysis of 4-ethylphenol in complex matrices such as wine. The general workflow involves sample preparation, spiking with the internal standard, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of calibration standards of unlabeled 4-ethylphenol.

-

Spike each calibration standard and the unknown samples with a known and constant amount of the this compound internal standard stock solution.

2. Sample Preparation and Extraction:

-

For liquid samples like wine, a direct injection after dilution may be possible for LC-MS/MS analysis.

-

Alternatively, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.

3. Chromatographic Analysis:

-

GC-MS: The extracted samples are injected into a gas chromatograph equipped with a suitable capillary column to separate 4-ethylphenol from other compounds. The eluent is then introduced into a mass spectrometer.

-

LC-MS/MS: The diluted or extracted samples are injected into a liquid chromatograph. Separation is achieved on a suitable column, followed by detection with a tandem mass spectrometer.

4. Mass Spectrometry Detection:

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS.

-

Specific ions for both 4-ethylphenol and this compound are monitored. For instance, for LC-MS/MS, the precursor to product ion transition for 4-ethylphenol is m/z 121 → 106, and for 4-ethylguaiacol (a related compound often analyzed concurrently) is m/z 151 → 136.

-

A calibration curve is generated by plotting the ratio of the peak area of 4-ethylphenol to the peak area of this compound against the concentration of the 4-ethylphenol standards.

-

The concentration of 4-ethylphenol in the unknown samples is then determined from this calibration curve.

Preparation of Formulations for In Vivo Studies

For in vivo experiments, this compound must be formulated appropriately for administration. The following are general examples of how to prepare such formulations.

1. Stock Solution Preparation:

-

A stock solution can be prepared by dissolving this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

2. Oral Formulation Example:

-

To prepare a suspension for oral administration, a stock solution in DMSO can be further diluted in a vehicle like a 0.5% carboxymethyl cellulose (B213188) (CMC-Na) solution in water.

3. Injection Formulation Example:

-

For an injectable formulation, the DMSO stock solution can be diluted in a vehicle such as a mixture of corn oil. A common ratio is 10% DMSO to 90% corn oil.

Biological Role and Signaling Pathways of 4-Ethylphenol

Currently, there is no specific signaling pathway documented for this compound, as its primary use is as an analytical tracer. However, the parent compound, 4-ethylphenol, exhibits biological activity. It is a phenolic compound that can be produced by intestinal flora and is known as a volatile compound that can impact the aroma of wine. In research settings, 4-ethylphenol has been shown to cause DNA damage in the presence of copper (II) and to reduce oligodendrocyte maturation and myelination in the brain in animal models. It has also been investigated for its antifungal properties against certain plant pathogens. The biosynthesis of 4-ethylphenol involves the decarboxylation of p-coumaric acid to 4-vinylphenol, followed by the reduction to 4-ethylphenol.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of 4-ethylphenol using this compound as an internal standard.

Caption: Workflow for 4-ethylphenol quantification.

Biosynthesis of 4-Ethylphenol

This diagram shows the two-step biochemical pathway for the formation of 4-ethylphenol from p-coumaric acid.

References

An In-depth Technical Guide on the Natural Occurrence and Formation of 4-Ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (B45693) (4-EP) is a volatile phenolic compound of significant interest across various scientific disciplines, from food and beverage science to pharmacology and toxicology. Its presence can dramatically impact the sensory profile of fermented products and it has been identified as a microbial metabolite in biological systems. This technical guide provides a comprehensive overview of the natural occurrence and formation of 4-ethylphenol, with a focus on quantitative data, experimental protocols, and the underlying biochemical and logical pathways.

Natural Occurrence of 4-Ethylphenol

4-Ethylphenol is found in a variety of natural and processed sources. Its presence is often linked to microbial activity, particularly by the yeast genus Brettanomyces (also known as Dekkera).

In Food and Beverages

4-Ethylphenol is a well-known compound in fermented beverages such as wine, beer, and cider, where it can be considered a spoilage compound at high concentrations.[1][2] It is also found in other products like coffee.[3]

Table 1: Quantitative Data on 4-Ethylphenol in Food and Beverages

| Food/Beverage | Concentration Range | Mean Concentration | Notes | Source(s) |

| Red Wine | 2 - 2660 µg/L | 795 µg/L | Can vary significantly based on grape variety, winemaking practices, and Brettanomyces contamination. | [4] |

| Red Wine | > 140 µg/L (Sensory Threshold) | - | Concentrations above this threshold are often associated with "Brett" character (e.g., barnyard, medicinal). | [1] |

| Dark Beer | 0.03 mg/100 ml (300 µg/L) | - | Formed during fermentation and re-fermentation. | |

| French Ciders | Not detected - 164 mg/L (for total volatile phenols) | 0.8 mg/L (800 µg/L) for 4-EP in commercial ciders | 4-Ethylcatechol was found to be the main phenolic off-flavor marker. |

In Biological Systems

4-Ethylphenol can be produced by the intestinal flora and has been detected in human biological fluids. Its sulfate (B86663) conjugate, 4-ethylphenol sulfate (4-EPS), has been associated with certain neurological conditions.

Table 2: Quantitative Data on 4-Ethylphenol and its Metabolites in Biological Samples

| Sample Type | Analyte | Concentration Range | Notes | Source(s) |

| Human Plasma (Autistic Children) | 4-Ethylphenol Sulfate (4-EPS) | 9 - 29 µg/L | Reduction in plasma 4-EPS correlated with a reduction in autism-related behaviors. | |

| Human Urine (Unexposed Individuals) | Phenol (B47542) | Mean: 9.5 ± 3.6 mg/L | While not 4-ethylphenol, this provides context for typical phenol levels in urine. | |

| Human Urine (Exposed Individuals) | Phenol | 10 - 200 mg/L | Illustrates the potential for increased phenol excretion upon exposure. |

Formation of 4-Ethylphenol

The primary and most well-documented pathway for the formation of 4-ethylphenol is the microbial decarboxylation and subsequent reduction of p-coumaric acid.

Microbial Formation

The yeast Brettanomyces bruxellensis is the principal microorganism responsible for the production of 4-ethylphenol in wine and other fermented beverages. Certain lactic acid bacteria, such as Lactobacillus plantarum, are also capable of this conversion.

The formation occurs in a two-step enzymatic process:

-

Decarboxylation: Cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol (B1222589).

-

Reduction: Vinylphenol reductase then reduces 4-vinylphenol to 4-ethylphenol.

References

Methodological & Application

Utilizing 4-Ethylphenol-d2 as an Internal Standard for Precise Quantification by GC-MS

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. In the field of gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a widely accepted technique to enhance precision and accuracy by correcting for variations in sample preparation and instrument response.[1][2] This document provides a detailed application note and protocol for the use of 4-Ethylphenol-d2 as an internal standard in the GC-MS quantification of 4-ethylphenol (B45693).

4-Ethylphenol is a phenolic compound of significant interest in various fields, including the analysis of alcoholic beverages, environmental samples, and as a potential biomarker of exposure to industrial solvents.[3][4][5] Deuterated internal standards, such as this compound, are ideal for these applications as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. However, their difference in mass allows for distinct detection by the mass spectrometer, enabling accurate quantification.

Data Presentation

The following tables summarize key quantitative data and typical instrument parameters for the analysis of 4-ethylphenol using this compound as an internal standard.

Table 1: Typical Quantitative Performance Data

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2 - 10 µg/L | |

| Limit of Quantification (LOQ) | 5 - 24 µg/L | |

| Linearity Range | 5 - 5000 µg/L | |

| Recovery | 81.4% - 104.4% | |

| Relative Standard Deviation (RSD) | < 12% |

Table 2: Typical GC-MS Instrumentation Parameters

| Parameter | Setting | Reference |

| Gas Chromatograph (GC) | ||

| Column | DB-HeavyWAX, 30 m x 0.25 mm, 0.25 µm | |

| Inlet Mode & Temperature | Splitless, 250 °C | |

| Oven Program | 120 °C (hold 1 min); 10 °C/min to 250 °C (hold 0 min); 60 °C/min to 280 °C (hold 0 min) | |

| Carrier Gas & Flow Rate | Helium, 1.2 mL/min (constant flow) | |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ion Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | |

| Monitored Ions (SIM mode) | 4-Ethylphenol: m/z 107, 122; this compound: m/z 109, 124 |

Experimental Protocols

This section details the methodologies for sample preparation and analysis. The following protocol is a representative example for the analysis of 4-ethylphenol in a wine matrix.

1. Materials and Reagents

-

4-Ethylphenol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with caps (B75204) and septa

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of 4-ethylphenol and this compound in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-ethylphenol primary stock solution with a suitable matrix (e.g., a model wine solution or a representative blank sample) to achieve concentrations ranging from 5 to 500 µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 µg/L in methanol.

3. Sample Preparation (Headspace SPME)

-

Pipette 10 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Add 2 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile phenols into the headspace.

-

Spike the sample with 10 µL of the 100 µg/L this compound internal standard solution.

-

Immediately seal the vial with a cap and septum.

-

Incubate the vial at 40 °C for 10 minutes with agitation to allow for equilibration.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40 °C.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

4. GC-MS Analysis

-

Set up the GC-MS system according to the parameters outlined in Table 2.

-

Inject the analytes from the SPME fiber onto the GC column by desorbing at 250 °C for 3 minutes in splitless mode.

-

Acquire data in SIM or MRM mode, monitoring the characteristic ions for both 4-ethylphenol and this compound.

5. Data Analysis and Quantification

-

Integrate the peak areas for the selected ions of both 4-ethylphenol and this compound.

-

Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of 4-Ethylphenol) / (Peak Area of this compound)

-

Construct a calibration curve by plotting the response ratio against the concentration of the 4-ethylphenol standards.

-

Determine the concentration of 4-ethylphenol in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-ethylphenol using this compound as an internal standard.

Caption: Experimental workflow for 4-ethylphenol analysis using an internal standard.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 4-ethylguaiacol and 4-ethylphenol in red wines using headspace-solid-phase microextraction-gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Quantitative Analysis of 4-Ethylphenol in Wine

Objective:

To provide a detailed methodology for the quantitative analysis of 4-ethylphenol (B45693) (4-EP) in wine samples using a stable isotope-labeled internal standard, 4-Ethylphenol-d2, coupled with gas chromatography-mass spectrometry (GC-MS). This method is intended for researchers, scientists, and quality control professionals in the wine industry and related fields to accurately determine the concentration of 4-EP, a key indicator of Brettanomyces spoilage.

Introduction:

4-Ethylphenol is a volatile phenolic compound primarily produced by the yeast Brettanomyces bruxellensis during wine aging. Its presence, even at low concentrations, can impart undesirable aromas described as "barnyard," "medicinal," or "leathery," significantly impacting the sensory profile and quality of the wine. Accurate quantification of 4-EP is crucial for monitoring wine quality, assessing the risk of spoilage, and implementing effective control measures. The use of a deuterated internal standard, such as this compound, is essential for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Analytical Principle:

This method employs a stable isotope dilution assay (SIDA) where a known amount of this compound is added to the wine sample as an internal standard. Due to its similar chemical and physical properties to the target analyte (4-EP), the deuterated standard co-extracts and co-elutes, allowing for accurate quantification by comparing the mass spectrometric response of the analyte to that of the internal standard. Solid-phase microextraction (SPME) is utilized for the extraction and pre-concentration of volatile phenols from the wine matrix, followed by analysis using GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols:

Materials and Reagents:

-

Standards:

-

4-Ethylphenol (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

-

Solvents and Reagents:

-

Ethanol (B145695) (200 proof, for standard preparation)

-

Sodium chloride (NaCl, analytical grade)

-

Ultrapure water

-

-

Sample Vials:

-

20 mL amber glass vials with PTFE-lined screw caps

-

-

SPME Fibers:

-

Polydimethylsiloxane (PDMS), 100 µm thickness (or other suitable fiber)

-

Preparation of Standard Solutions:

-

Primary Stock Solutions (1000 mg/L):

-

Accurately weigh approximately 10 mg of 4-ethylphenol and this compound into separate 10 mL volumetric flasks.

-

Dissolve in ethanol and bring to volume. Store at 4°C.

-

-

Working Standard Solution (e.g., 10 mg/L):

-

Prepare an intermediate solution by diluting the primary stock solutions in ethanol.

-

From the intermediate solution, prepare a working standard solution containing both 4-ethylphenol and this compound at a concentration of 10 mg/L in ethanol.

-

-

Internal Standard Spiking Solution (e.g., 1 mg/L):

-

Prepare a solution of this compound in ethanol at a concentration of 1 mg/L.

-

-

Calibration Standards:

-

Prepare a series of calibration standards in a synthetic wine matrix (e.g., 12% ethanol in water with tartaric acid to pH 3.5).

-

Spike the synthetic wine with appropriate volumes of the working standard solution to achieve a concentration range that brackets the expected sample concentrations (e.g., 5, 20, 100, 500, and 2000 µg/L).

-

Add a fixed amount of the internal standard spiking solution to each calibration standard and sample to achieve a final concentration of, for example, 50 µg/L.

-

Sample Preparation (SPME):

-

Pipette 10 mL of the wine sample (or calibration standard) into a 20 mL SPME vial.

-

Add a known amount of the this compound internal standard solution.

-

Add approximately 2 g of NaCl to the vial to increase the ionic strength and enhance the extraction of volatile compounds.

-

Immediately cap the vial tightly.

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) under continued agitation and heating.

-

After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 240°C, hold for 5 minutes

-

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

4-Ethylphenol: m/z 122 (quantifier), 107, 91 (qualifiers)

-

This compound: m/z 124 (quantifier), 109 (qualifier)

-

-

Data Presentation:

Table 1: Example Calibration Data for 4-Ethylphenol

| Calibration Level | Concentration (µg/L) | Peak Area (4-EP, m/z 122) | Peak Area (4-EP-d2, m/z 124) | Response Ratio (Area 4-EP / Area 4-EP-d2) |

| 1 | 5 | 15,000 | 300,000 | 0.05 |

| 2 | 20 | 62,000 | 310,000 | 0.20 |

| 3 | 100 | 305,000 | 305,000 | 1.00 |

| 4 | 500 | 1,550,000 | 308,000 | 5.03 |

| 5 | 2000 | 6,200,000 | 315,000 | 19.68 |

Calibration Curve Equation: y = mx + c (where y = Response Ratio, x = Concentration) Correlation Coefficient (r²): >0.995

Table 2: Quantitative Results for 4-Ethylphenol in Wine Samples

| Sample ID | Wine Type | Peak Area (4-EP, m/z 122) | Peak Area (4-EP-d2, m/z 124) | Response Ratio | Calculated Concentration (µg/L) |

| W-001 | Cabernet Sauvignon | 450,000 | 305,000 | 1.48 | 152 |

| W-002 | Merlot | 1,200,000 | 310,000 | 3.87 | 398 |

| W-003 | Pinot Noir | 85,000 | 300,000 | 0.28 | 29 |

| W-004 | Shiraz | 2,500,000 | 308,000 | 8.12 | 835 |

Visualizations:

Caption: Experimental workflow for the quantitative analysis of 4-ethylphenol in wine.

Caption: Biosynthetic pathway of 4-ethylphenol formation by Brettanomyces.

Conclusion:

The described method provides a robust and reliable approach for the quantification of 4-ethylphenol in wine. The use of a deuterated internal standard is critical for mitigating matrix interference and ensuring high-quality data. This protocol can be readily implemented in analytical laboratories for routine quality control, research, and troubleshooting purposes related to Brettanomyces contamination in wine. Method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, should be performed by each laboratory to ensure the reliability of the results.

Application Note: High-Throughput Quantification of 4-Ethylphenol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Ethylphenol in human plasma. The method utilizes 4-Ethylphenol-d2 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for clinical research and drug development applications. A streamlined protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method has been validated with respect to linearity, sensitivity, precision, and accuracy.

Introduction

4-Ethylphenol is a phenolic compound that can be an indicator of microbial metabolism and is relevant in various fields, including food science and clinical diagnostics. Accurate and reliable quantification of 4-Ethylphenol in biological matrices such as human plasma is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical assays. The use of a deuterated internal standard, this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response. This application note provides a detailed protocol for the quantification of 4-Ethylphenol in human plasma, tailored for researchers and scientists in drug development.

Experimental Protocols

Materials and Reagents

-

4-Ethylphenol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 4-Ethylphenol stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |